

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

chemical properties

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Compound of Interest

Compound Name: (4-Bromophenyl)(pyrrolidin-1-yl)methanone

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Technical Guide: (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Abstract

This document provides a comprehensive technical overview of the chemical and physical properties of **(4-Bromophenyl)(pyrrolidin-1-yl)methanone**. It includes a summary of its chemical identity, and known biological context based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(4-Bromophenyl)(pyrrolidin-1-yl)methanone, also known by its synonym 1-(4-bromobenzoyl)pyrrolidine, is a synthetic organic compound.^[1] Its core structure consists of a 4-bromophenyl group attached to a carbonyl carbon, which is also bonded to the nitrogen of a pyrrolidine ring.

Table 1: Chemical and Physical Properties of (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Property	Value	Source
IUPAC Name	(4-bromophenyl)(pyrrolidin-1-yl)methanone	N/A
Synonym(s)	1-(4-bromobenzoyl)pyrrolidine	[1]
CAS Number	5543-27-1	[1] [2]
Molecular Formula	C11H12BrNO	[2]
Molecular Weight	254.13 g/mol	[1]
Physical Form	White to off-white solid	[1]
Purity	97%	[1] [3]
Storage Temperature	Room Temperature	[1]
InChI Key	HVTDUODOHGNXMJ-UHFFFAOYSA-N	[1]

Synthesis and Characterization

The synthesis of **(4-Bromophenyl)(pyrrolidin-1-yl)methanone** and its analogs can be achieved through various established synthetic routes. A common method involves the acylation of pyrrolidine with a derivative of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride.

General Synthesis Protocol

A general approach to the synthesis involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base. In this case, 4-bromobenzoyl chloride would be reacted with pyrrolidine in a suitable solvent and a base to neutralize the hydrochloric acid byproduct.

The characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The melting point of the solid product is also a key indicator of purity.

Biological Context and Potential Applications

While specific biological data for **(4-Bromophenyl)(pyrrolidin-1-yl)methanone** is not extensively detailed in the provided search results, the broader class of compounds, particularly analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).^{[4][5]} These compounds, however, show relatively poor inhibition of the serotonin transporter (SERT).^{[4][5]}

This selective inhibition of dopamine and norepinephrine reuptake suggests potential applications in the development of therapeutic agents for conditions where modulation of these neurotransmitter systems is beneficial. The dopamine transporter is a target for drugs used to treat various conditions, and compounds that inhibit DAT are of significant interest in medicinal chemistry.^{[4][5]}

Experimental Protocols

Synthesis of **(4-Bromophenyl)(pyrrolidin-1-yl)methanone**

Materials:

- 4-bromobenzoyl chloride
- Pyrrolidine
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

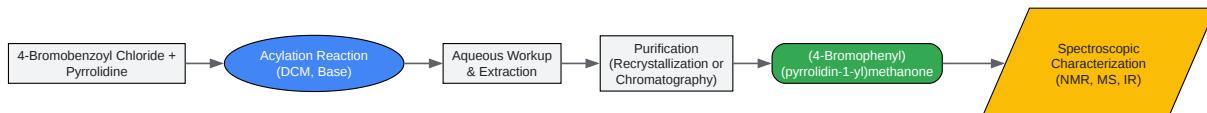
Procedure:

- Dissolve 4-bromobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve pyrrolidine and triethylamine in anhydrous DCM.
- Add the pyrrolidine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

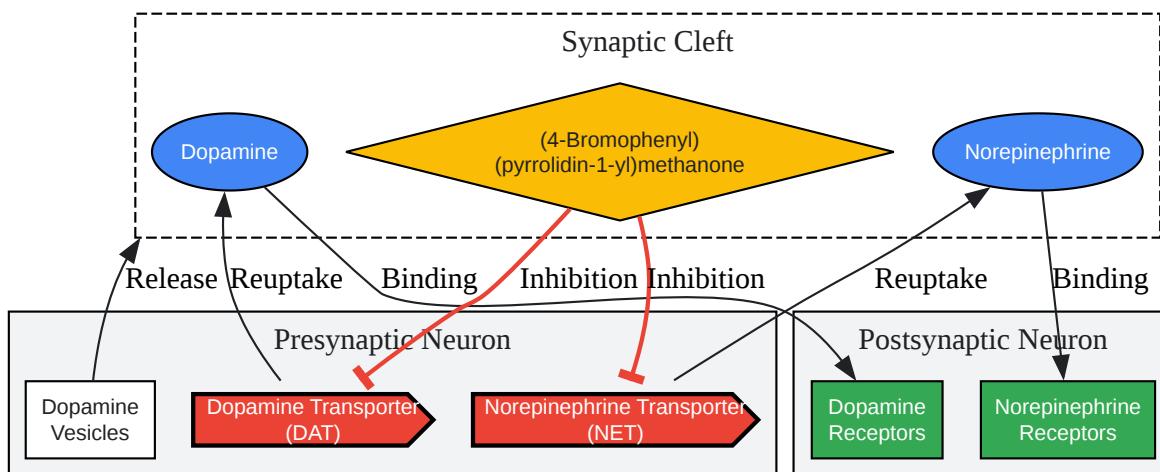
Characterization

- ^1H NMR and ^{13}C NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3) and spectra are recorded to confirm the chemical structure.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
- Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups, particularly the carbonyl ($\text{C}=\text{O}$) stretch of the amide.

Data Visualization

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Caption: General synthesis workflow for **(4-Bromophenyl)(pyrrolidin-1-yl)methanone**.

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Caption: Proposed mechanism of action via inhibition of DAT and NET.

Safety Information

According to available safety data, **(4-Bromophenyl)(pyrrolidin-1-yl)methanone** is associated with the following hazard statements: H302 (Harmful if swallowed).[1] Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] The signal word for this compound is "Warning" and it is associated with the GHS07 pictogram (exclamation mark).[1] It

is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

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